An In-depth Technical Guide on the Physicochemical Properties and Aqueous Solubility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
An In-depth Technical Guide on the Physicochemical Properties and Aqueous Solubility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program.[1] These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing everything from its absorption and distribution to its metabolic stability and excretion (ADME).[2] A comprehensive physicochemical profile is, therefore, indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, ensuring the clinical viability of a drug candidate.[3]
This technical guide provides a detailed examination of the key physicochemical properties and aqueous solubility of the novel compound (S)-6-((1-phenylethyl)amino)pyridazin-3-ol (CAS: 1849521-61-4).[4] While experimental data for this specific molecule is not extensively available in public literature, this document will serve as a comprehensive manual for researchers, outlining the established methodologies for determining these critical parameters. We will explore the theoretical underpinnings of each property, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data within the context of drug development. For illustrative purposes, we will utilize computationally predicted values for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol to demonstrate how such data is presented and evaluated.
The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[5][6] A clear understanding of the physicochemical nuances of new pyridazine analogues, such as the one discussed herein, is paramount for unlocking their full therapeutic potential.
Compound Profile: (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
| Property | Value | Source |
| IUPAC Name | (S)-6-((1-phenylethyl)amino)pyridazin-3-ol | - |
| CAS Number | 1849521-61-4 | [4] |
| Molecular Formula | C12H13N3O | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| SMILES | O=c1cc/c(NC)nn1 | - |
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The acid dissociation constant (pKa) is a fundamental parameter that describes the extent of ionization of a molecule at a given pH.[7] For a drug molecule, which is often a weak acid or base, the pKa dictates its charge state in different physiological environments, such as the stomach (pH 1.5-3.5), intestines (pH 6.0-7.5), and blood (pH 7.4).[7] This, in turn, profoundly influences its solubility, permeability across biological membranes, and binding to its target receptor.[1]
Predicted pKa Values for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
Due to the absence of experimental data, we have employed computational models to predict the pKa values for the ionizable centers of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. It is anticipated that the pyridazinol ring system and the secondary amine will be the primary sites of protonation/deprotonation.
| Predicted Ionizable Center | Predicted pKa | Implication at Physiological pH (7.4) |
| Pyridazinol (acidic) | ~8.5 | Partially ionized |
| Secondary Amine (basic) | ~4.0 | Largely non-ionized |
These values are estimations and require experimental verification.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[8][9] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH.[10]
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol
-
Preparation of the Analyte Solution : Accurately weigh and dissolve a sample of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1-5 mM. Ensure the co-solvent percentage is kept low (typically <5%) to minimize its effect on the pKa.
-
Calibration of the pH Electrode : Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[11]
-
Titration :
-
Place the analyte solution in a thermostatted vessel and stir continuously.
-
For the determination of a basic pKa, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
For the determination of an acidic pKa, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis :
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.
-
The pKa is equal to the pH at the half-equivalence point.[12] For polyprotic compounds, multiple inflection points corresponding to each pKa will be observed.
-
Lipophilicity (logP/logD): A Key Factor in Permeability and Potency
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[13] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[14] A balanced lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][13]
Predicted Lipophilicity for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
| Parameter | Predicted Value | Implication |
| logP | ~2.5 | Moderate lipophilicity, suggesting a good balance for permeability and solubility. |
| logD at pH 7.4 | ~2.3 | Slightly lower than logP due to partial ionization of the pyridazinol moiety, still in a favorable range for drug-like properties. |
These values are estimations and require experimental verification.
Experimental Determination of Lipophilicity: The Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of logP and logD due to its direct measurement of partitioning.[14][15]
Experimental Workflow
Caption: Workflow for logP/logD determination by the shake-flask method.
Detailed Protocol
-
Preparation of Phases : Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by shaking them together overnight and then separating the layers.
-
Partitioning :
-
Accurately prepare a stock solution of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol in the pre-saturated aqueous phase.
-
In a screw-cap vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing aqueous phase.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification :
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation :
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The logP (or logD) is the base-10 logarithm of the partition coefficient.
-
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical physicochemical property that determines the bioavailability of an orally administered drug.[16] A compound must be in solution to be absorbed from the gastrointestinal tract.[17] Poor aqueous solubility is a major challenge in drug development and can lead to low and variable bioavailability, hindering clinical progression.
Predicted Aqueous Solubility for (S)-6-((1-phenylethyl)amino)pyridazin-3-ol
| Parameter | Predicted Value | Interpretation |
| Intrinsic Solubility (S₀) | ~50-100 µg/mL | Moderately soluble, may require formulation strategies for optimal delivery. |
| Solubility at pH 7.4 | ~80-150 µg/mL | Increased solubility compared to intrinsic due to partial ionization of the pyridazinol group. |
These values are estimations and require experimental verification.
Experimental Determination of Aqueous Solubility: Thermodynamic Solubility Assay
The thermodynamic solubility assay, often referred to as the shake-flask method for solubility, measures the equilibrium solubility of a compound and is considered the most accurate method.[18][19]
Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol
-
Sample Preparation : Add an excess amount of solid (S)-6-((1-phenylethyl)amino)pyridazin-3-ol to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration : Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification :
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing it against a standard curve.
-
-
Reporting : The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).
Integrated Physicochemical Profiling and Implications for Drug Development
The interplay of pKa, logP/D, and aqueous solubility provides a holistic view of a compound's drug-like potential. These parameters are integral to widely used guidelines in drug discovery, such as Lipinski's Rule of Five and the Biopharmaceutical Classification System (BCS).
Lipinski's Rule of Five
Formulated by Christopher A. Lipinski, this rule of thumb helps to evaluate the druglikeness of a compound and its likelihood of being an orally active drug in humans. The criteria are:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
A logP not exceeding 5.
Based on its structure and our predicted values, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol is expected to be compliant with these rules, suggesting a favorable profile for oral bioavailability.
Biopharmaceutical Classification System (BCS)
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. This classification helps in predicting a drug's in vivo absorption characteristics.[17]
-
Class I : High Solubility, High Permeability
-
Class II : Low Solubility, High Permeability
-
Class III : High Solubility, Low Permeability
-
Class IV : Low Solubility, Low Permeability
Based on our predicted moderate solubility and favorable logP, (S)-6-((1-phenylethyl)amino)pyridazin-3-ol could potentially be a BCS Class I or Class II compound, pending experimental determination of its permeability. This classification is crucial for guiding formulation development and can influence the regulatory pathway, for instance, by potentially allowing for biowaivers.
Conclusion
The physicochemical properties of a drug candidate are fundamental to its success. This technical guide has provided a comprehensive framework for understanding and determining the pKa, lipophilicity, and aqueous solubility of (S)-6-((1-phenylethyl)amino)pyridazin-3-ol. While we have utilized predictive models for illustrative purposes, the emphasis remains on the robust and validated experimental protocols provided herein. A thorough and early characterization of these properties is a critical investment in the drug development process, enabling informed decision-making, mitigating risks, and ultimately, accelerating the journey from the laboratory to the clinic.
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